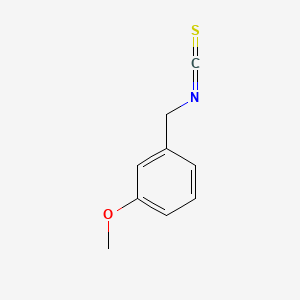

3-Methoxybenzyl isothiocyanate

説明

Synthesis Analysis

- Degradation from Glucolimnanthin : It is a degradation product of glucolimnanthin, a glucosinolate found in meadowfoam (Limnanthes alba) seed oil .

Molecular Structure Analysis

Physical And Chemical Properties Analysis

- Refractive Index (n20/D) : Approximately 1.5320 (literature value) .

- Density : About 1.136 g/mL at 25°C (literature value) .

科学的研究の応用

Anticarcinogenic Properties

Isothiocyanates, including 3-Methoxybenzyl isothiocyanate, have been studied for their anticarcinogenic properties . They are biologically active products resulting from the hydrolysis of glucosinolates predominantly present in cruciferous vegetables . These compounds have shown potential in mitigating the risk of developing certain diseases .

Anti-inflammatory Properties

Research has shown that isothiocyanates exhibit anti-inflammatory properties . This makes 3-Methoxybenzyl isothiocyanate a potential candidate for the treatment of inflammatory conditions .

Antioxidative Properties

Isothiocyanates, including 3-Methoxybenzyl isothiocyanate, have antioxidative properties . They can potentially neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Antimicrobial Properties

Isothiocyanates have been found to exhibit antimicrobial properties . This suggests that 3-Methoxybenzyl isothiocyanate could be used in the development of new antimicrobial agents .

Chemoprevention

Isothiocyanates have been associated with chemoprevention . They have the potential to prevent, slow down, or reverse the process of carcinogenesis .

Synthesis of Thiourea Derivatives

3-Methoxybenzyl isothiocyanate may be used to synthesize thiourea derivatives . These derivatives have various applications in medicinal chemistry and drug discovery .

Safety and Hazards

特性

IUPAC Name |

1-(isothiocyanatomethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-11-9-4-2-3-8(5-9)6-10-7-12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSDJJXWAVRNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226235 | |

| Record name | 3-Methoxybenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Methoxybenzylisothiocyanate | |

CAS RN |

75272-77-4 | |

| Record name | 3-Methoxybenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075272774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxybenzyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-METHOXYBENZYLISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J711Q1ZGCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

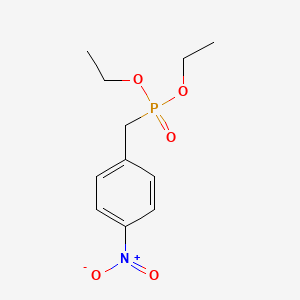

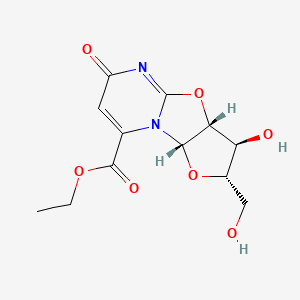

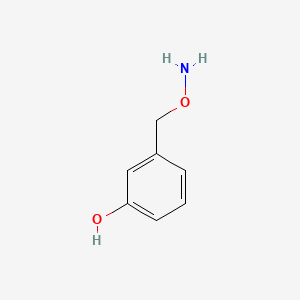

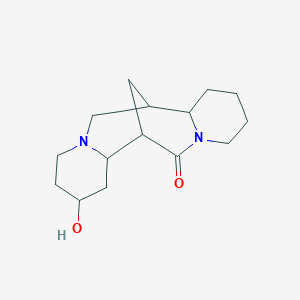

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of 3-methoxybenzyl isothiocyanate and what makes it interesting for pest control?

A: 3-Methoxybenzyl isothiocyanate (3-MBI) is a natural product derived from glucolimnanthin, a glucosinolate found in Meadowfoam ( Limnanthes alba) seed meal. [, , ] This compound exhibits significant toxicity towards various agricultural pests, including the nematode Meloidogyne hapla, and the plant pathogens Pythium irregulare and Verticillium dahliae. [] Its natural origin makes it an attractive candidate for developing biopesticides, offering a potentially safer and more environmentally friendly alternative to synthetic pesticides.

Q2: How does 3-methoxybenzyl isothiocyanate affect different pest species?

A: Research indicates that susceptibility to 3-MBI varies among pest species. For example, Meloidogyne hapla is highly sensitive to 3-MBI, while Pythium irregulare and Verticillium dahliae are less so. [] Additionally, fall armyworm larvae (Spodoptera frugiperda) are highly sensitive to 3-MBI, with the compound causing significant mortality and growth retardation. In contrast, European corn borer larvae (Ostrinia nubilalis) exhibit lower sensitivity. [] These differences highlight the importance of targeted research to optimize 3-MBI-based biopesticides for specific pest species.

Q3: Does the form of glucolimnanthin in meadowfoam seed meal impact its effectiveness?

A: Yes, the conversion of glucolimnanthin into its degradation products significantly influences its biopesticidal activity. While glucolimnanthin itself exhibits minimal toxicity, its enzymatic degradation product, 3-MBI, demonstrates potent activity against various soilborne pathogens. [] Studies show that activating meadowfoam seed meal with myrosinase-active meadowfoam seeds leads to the rapid formation of 3-MBI and other bioactive compounds, enhancing its pesticidal efficacy. [, ]

Q4: Besides its pesticidal effect, does 3-methoxybenzyl isothiocyanate have other potential applications?

A: Emerging research suggests that 3-MBI may offer photoprotective benefits against UVB-induced damage in human skin. [] Studies using human skin equivalents have shown that 3-MBI can reduce UVB-induced DNA damage, inhibit matrix metalloproteinase expression (implicated in photoaging), and mitigate UVB-induced proliferation. [] These findings indicate potential applications in dermatological products, but further research is needed to explore this avenue.

Q5: Are there challenges associated with developing 3-methoxybenzyl isothiocyanate into a commercial biopesticide?

A5: While 3-MBI shows promise as a biopesticide, several challenges need to be addressed:

- Phytotoxicity: Meadowfoam seed meal, particularly when activated to release 3-MBI, can be phytotoxic to certain crops. [] Further research is needed to identify application strategies and formulations that minimize risks to non-target plants.

- Formulation stability: The stability and release kinetics of 3-MBI in different formulations require optimization to ensure efficacy under field conditions. []

- Cost-effectiveness: Developing efficient and scalable production processes for 3-MBI is crucial for commercial viability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[[(2-Methoxyphenyl)methylamino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1200872.png)